N,N-Dimethyl-4-iodophentermine

Description

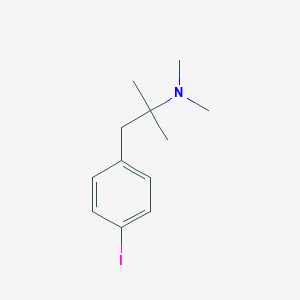

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-N,N,2-trimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN/c1-12(2,14(3)4)9-10-5-7-11(13)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVQNCOTRXRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)I)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148720 | |

| Record name | N,N-Dimethyl-4-iodophentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-71-1 | |

| Record name | N,N-Dimethyl-4-iodophentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-iodophentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl 4 Iodophentermine

Development of Novel Synthetic Pathways for N,N-Dimethyl-4-iodophentermine and its Precursors

The synthesis of this compound (IDMP) and its precursors has been a subject of scientific investigation. nih.govresearchgate.net One established method involves the synthesis of p-Iodo-phentermine (IP), a direct precursor, which is then further modified to create IDMP. nih.govresearchgate.net The synthesis of IP can be achieved through the diazotization of p-aminophentermine, followed by the decomposition of the resulting diazonium salt with potassium iodide (KI). nih.gov Another approach to producing radioiodinated IP involves a solid-phase isotopic exchange reaction or the decomposition of a piperidinotriazene derivative. nih.gov

Further N-methylation of p-iodophentermine leads to the formation of this compound. This process can be achieved using methylating agents. For instance, N-[11C-methyl]chlorphentermine and N,N-[11C-dimethyl]chlorphentermine have been prepared from chlorphentermine (B1668847) and ¹¹CH₃I in dimethylformamide (DMF). snmjournals.org A similar strategy can be applied to the iodinated analog. The general principle of N-dimethylation of primary amines, including aromatic amines, using formaldehyde (B43269) as a carbon source in the presence of a catalyst like ruthenium on carbon (Ru/C), has been demonstrated to be a versatile method. nih.gov This approach offers high efficiency and good functional group compatibility. nih.gov

The synthesis of precursors like 4-aminophentermine is also a critical step. Stoichiometric iodination of 4-aminophentermine can lead to a mixture of mono- and diiodo products. researchgate.net

| Precursor | Synthetic Method | Resulting Compound |

| p-Aminophentermine | Diazotization followed by decomposition with KI | p-Iodo-phentermine (IP) |

| p-Iodo-phentermine (IP) | N-methylation | This compound (IDMP) |

| 4-Aminophentermine | Stoichiometric iodination | Mixture of mono- and diiodo products |

| Chlorphentermine | Reaction with ¹¹CH₃I in DMF | N-[11C-methyl]chlorphentermine and N,N-[11C-dimethyl]chlorphentermine |

| Primary aromatic amines | N-dimethylation with formaldehyde and Ru/C catalyst | Corresponding N,N-dimethyl amines |

Radiochemical Synthesis and Isotopic Labeling Strategies for this compound

The development of radiolabeled this compound is essential for its use as a potential imaging agent.

This compound has been successfully radiolabeled with iodine isotopes, primarily through isotopic exchange reactions. nih.govresearchgate.net This method involves the direct replacement of a non-radioactive iodine atom with a radioactive one, such as Iodine-123 (¹²³I) or Iodine-125 (B85253) (¹²⁵I). nih.gov Iodine-123 is a particularly suitable isotope for single-photon emission computed tomography (SPECT) imaging due to its 13.2-hour half-life and the emission of gamma radiation at a principal energy of 159 keV. wikipedia.orgradiopaedia.org

The production of ¹²³I itself is typically achieved in a cyclotron by irradiating Xenon-124 with protons. wikipedia.orgradiopaedia.org The resulting Xenon-123 decays to Iodine-123. wikipedia.org

Radiosynthesis of the precursor, p-iodophentermine, has been accomplished with radiochemical yields of 40-60% through either solid-phase isotopic exchange or decomposition of a piperidinotriazene derivative. nih.gov

Characterization of the radiosynthesized compound is crucial to ensure its purity and identity. High-pressure liquid chromatography (HPLC) is a common technique used for the separation and analysis of the radiolabeled product. snmjournals.org The separation can be monitored using both a UV detector and a radioactivity detector. snmjournals.org Thin-layer chromatography (TLC) is another method employed for analysis, where the product's retention factor (Rf) is determined. snmjournals.org

Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are used to confirm the structure of the non-radioactive ("cold") standard of the compound. snmjournals.org For instance, the NMR spectrum of N,N-dimethylchlorphentermine, a related compound, shows characteristic signals for the methyl and phenyl protons. snmjournals.org

| Analytical Technique | Purpose |

| High-Pressure Liquid Chromatography (HPLC) | Separation and quantification of the radiolabeled product. snmjournals.org |

| Thin-Layer Chromatography (TLC) | Analysis of product purity and determination of Rf value. snmjournals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the non-radioactive standard. snmjournals.org |

| Elemental Analysis | Confirmation of the elemental composition of the non-radioactive standard. snmjournals.org |

Strategic Derivatization of this compound for Enhanced Analytical Resolution and Functionalization

Derivatization is a chemical modification process used to enhance the properties of a compound for analytical purposes or to introduce new functionalities.

For compounds containing amine groups, such as this compound, derivatization is often employed to improve their chromatographic behavior and detectability, especially in gas chromatography-mass spectrometry (GC-MS). jfda-online.com Common derivatizing agents for amines include fluorinated anhydrides, which convert them into fluoroacyl derivatives. jfda-online.com

The N,N-dimethylamino group itself can be considered a functionalization that enhances certain properties. For instance, N-methylation can increase lipophilicity and potentially alter metabolic pathways. nih.gov The introduction of the dimethylamino group can also be a key step in creating derivatives with specific biological activities or analytical characteristics. nih.gov

Furthermore, the core structure of phentermine and its derivatives can be modified at the phenyl ring. For example, the introduction of different substituents at the para-position of the phenyl ring has been shown to affect the biological distribution of these compounds. researchgate.netresearchgate.net This strategic placement of functional groups can be used to fine-tune the properties of the molecule for specific applications.

Molecular Pharmacology and Target Interaction Studies of N,n Dimethyl 4 Iodophentermine

Ligand-Receptor Binding Kinetics and Thermodynamics in In Vitro Systems

The initial characterization of a novel ligand such as N,N-Dimethyl-4-iodophentermine involves quantifying its binding affinity and selectivity for potential protein targets. nih.gov These studies are fundamental to understanding its pharmacological profile and are typically conducted using in vitro systems that allow for precise measurement of molecular interactions. giffordbioscience.com

Radioligand displacement assays are a cornerstone technique for determining the binding affinity of an unlabeled compound (a "competitor") by measuring its ability to displace a radiolabeled ligand from a receptor. nih.govgiffordbioscience.com In these experiments, a tissue homogenate, cell culture, or preparation of purified receptors is incubated with a fixed concentration of a high-affinity radioligand until equilibrium is reached. nih.gov Increasing concentrations of the unlabeled test compound, in this case, this compound, are then added. giffordbioscience.com The effectiveness of the test compound in competing for binding sites is measured by the reduction in radioactivity bound to the receptor preparation. nih.gov

The data are typically plotted as the concentration of the competitor versus the percentage of specific binding of the radioligand. This allows for the calculation of the IC₅₀ value, which is the concentration of the unlabeled drug required to displace 50% of the specifically bound radioligand. giffordbioscience.com The IC₅₀ value can then be converted to an equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used in the assay. nih.gov The Kᵢ value represents the affinity of the unlabeled ligand for the receptor, with lower values indicating higher affinity. nih.gov

While this compound (IDMP) was synthesized and radiolabeled with iodine for evaluation, specific Kᵢ values from radioligand displacement assays are not widely available in published literature. researchgate.netethernet.edu.et However, to illustrate the data generated from such assays, the binding affinities of the parent compound, phentermine, and other related monoamine transporter ligands are presented below. These compounds are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.orgnih.govwikipedia.org

| Compound | DAT (nM) | NET (nM) | SERT (nM) | Reference |

|---|---|---|---|---|

| Cocaine | 111 | - | - | diva-portal.org |

| Amphetamine | 257 | - | - | diva-portal.org |

| Fenfluramine | - | - | - | nih.gov |

| Methylphenidate | - | - | - | wikipedia.org |

| Nisoxetine | - | - | - | biorxiv.org |

Note: A hyphen (-) indicates that a specific value was not provided in the cited sources. Data for phentermine derivatives often show preferential activity at DAT and NET over SERT. wikipedia.orgnih.govfda.gov

Binding selectivity is a critical parameter in pharmacology, defining the degree to which a compound binds to a specific target relative to other potential targets. For a compound like this compound, which is structurally related to phentermine, the primary targets of interest are the monoamine transporters: DAT, NET, and SERT. wikipedia.orgwikipedia.org Phentermine itself is known to act primarily as a norepinephrine-dopamine releasing agent. fda.gov

Selectivity is quantitatively assessed by comparing the binding affinities (Kᵢ values) for different receptors. A selectivity ratio is calculated by dividing the Kᵢ value for one receptor by the Kᵢ value for another. For example, the DAT/SERT selectivity ratio is calculated as Kᵢ(SERT) / Kᵢ(DAT). A higher ratio indicates greater selectivity for DAT over SERT. diva-portal.org This quantitative assessment is vital for predicting a compound's therapeutic effects and potential side-effect profile. High selectivity for NET and DAT with low affinity for SERT is a profile often sought in certain classes of psychostimulant medications. mdpi.com

| Compound | DAT/SERT Ratio | Reference |

|---|---|---|

| α-PiHP | >3730 | diva-portal.org |

| Cocaine | 1.64 | diva-portal.org |

| 4-methylpentedrone | 5.02 | diva-portal.org |

Note: This table illustrates the concept of selectivity ratios using data from related stimulant classes. A higher ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. diva-portal.org

Mechanistic Elucidation of this compound's Biological Activity at the Molecular Level

The biological activity of a compound like this compound at the molecular level would likely be investigated through its interactions with key neuronal proteins and subsequent effects on intracellular signaling.

A primary area of investigation for a phentermine analog would be its effect on monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. Research in this area would aim to characterize the compound's affinity for these transporters and determine whether it acts as a substrate (releaser) or an inhibitor (reuptake blocker).

Studies on structurally similar compounds, such as 4-iodoamphetamine, have demonstrated a significant interaction with monoamine transporters. For instance, 4-iodoamphetamine is known to be a potent serotonin releasing agent. It is hypothesized that this compound could exhibit a similar, though likely distinct, profile of activity at DAT, NET, and SERT. The addition of the two methyl groups on the nitrogen atom would alter the molecule's polarity, size, and conformation, which in turn would influence its binding affinity and efficacy at the monoamine transporters.

A hypothetical study might involve competitive binding assays using radiolabeled ligands for each transporter to determine the inhibition constant (Ki) of this compound. Furthermore, synaptosome-based neurotransmitter release and uptake inhibition assays would be crucial to functionally characterize its effects.

Beyond direct interaction with transporters, the biological activity of this compound would likely involve the perturbation of intracellular signaling pathways. The modulation of monoamine levels in the synapse can trigger a cascade of downstream events within the postsynaptic neuron.

For example, activation of G-protein coupled receptors (GPCRs) by the increased presence of neurotransmitters can lead to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. Research would focus on identifying which signaling pathways are affected and the magnitude of these changes. Techniques such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting could be employed to measure the levels of key signaling molecules and the phosphorylation state of downstream proteins, such as protein kinases.

Enzymatic Interactions and Metabolic Enzyme Modulation by this compound

The interaction of this compound with various enzymes would be critical to understanding its metabolic fate and potential for drug-drug interactions.

The metabolic profile of this compound would be determined by its suitability as a substrate for various drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to identify the specific isoforms responsible for its metabolism.

Key metabolic pathways for structurally related phentermine compounds often involve N-demethylation and hydroxylation. It is plausible that this compound would undergo sequential N-demethylation to form N-methyl-4-iodophentermine and subsequently 4-iodophentermine. Aromatic hydroxylation could also occur. Identifying the resulting metabolites would be a crucial step in characterizing its full pharmacological and toxicological profile.

In addition to being a substrate, this compound could also act as an inhibitor or an activator of metabolic enzymes. This is a critical aspect of its potential for drug-drug interactions. Standard enzyme inhibition assays would be performed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compound against a panel of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

The nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be determined through kinetic studies. Such information is vital for predicting how this compound might affect the metabolism of co-administered drugs that are substrates for the same enzymes.

Preclinical Research Applications in in Vitro and in Vivo Systems for N,n Dimethyl 4 Iodophentermine

Application in Advanced In Vitro Assay Development and High-Throughput Screening

The development of advanced in vitro assays is a cornerstone of modern drug discovery and preclinical evaluation. These assays provide critical insights into the biological activity of a compound and are essential for high-throughput screening (HTS) campaigns.

Cell-based assays are instrumental in understanding the functional effects of a compound on living cells. accelevirdx.com These assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, migration, and apoptosis, providing a comprehensive picture of a compound's biological activity. accelevirdx.combiopharmaspec.combiocat.com The functional characterization of therapeutic candidates through cell-based assays offers a more accurate representation of the in vivo cellular environment. biocat.com For instance, these assays can elucidate the mechanism of action (MOA) of a compound by evaluating its impact on specific cellular pathways and functions. accelevirdx.comfujifilm.com

In the context of N,N-Dimethyl-4-iodophentermine, cell-based assays would be employed to characterize its effects on target cells. The data generated from such assays are crucial for making informed decisions about the compound's potential for further development. fujifilm.com

Table 1: Types of Cell-Based Assays and Their Applications

| Assay Type | Application |

| Proliferation Assays | Measures the effect of a compound on cell growth and division. accelevirdx.com |

| Cytotoxicity Assays | Assesses the ability of a compound to kill target cells. accelevirdx.com |

| Migration Assays | Evaluates the impact of a compound on cell movement. biopharmaspec.com |

| Apoptosis Assays | Determines if a compound induces programmed cell death. biopharmaspec.com |

| Mechanism of Action (MOA) Studies | Investigates the specific biochemical and cellular pathways affected by a compound. accelevirdx.com |

This table provides a general overview of cell-based assays and is not specific to this compound.

Biochemical assays are fundamental for assessing the direct interaction of a compound with its molecular targets, such as enzymes and receptors. danaher.com These assays are critical in early-stage drug discovery for screening large compound libraries and for detailed mechanistic studies. nih.gov Techniques like fluorescence intensity, fluorescence polarization, and luminescence are employed to quantify these interactions. domainex.co.uk

For a compound like this compound, biochemical assays would be used to determine its binding affinity and functional activity at specific receptors or its inhibitory potential against certain enzymes. For example, receptor ligand-binding assays can determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a compound for a particular receptor. domainex.co.uk Enzyme activity assays, on the other hand, measure the rate of an enzymatic reaction in the presence of the compound to determine its inhibitory or activating effects. danaher.com

Table 2: Common Biochemical Assay Readouts

| Readout Method | Principle |

| Light Absorbance | Measures the amount of light absorbed by a sample. domainex.co.uk |

| Fluorescence Intensity | Measures the light emitted by a fluorescent molecule after excitation. domainex.co.uk |

| Fluorescence Polarization | Measures the change in the polarization of fluorescent light upon binding. domainex.co.uk |

| Luminescence | Measures the light produced by a chemical reaction. domainex.co.uk |

| AlphaLISA®/AlphaScreen® | Bead-based assay technology for detecting molecular interactions. domainex.co.uk |

This table provides a general overview of biochemical assay readouts and is not specific to this compound.

Investigation in Animal Models for Pharmacodynamic Assessment

Animal models are indispensable for evaluating the pharmacodynamic (PD) properties of a compound, providing insights into its physiological and behavioral effects in a living organism. nih.gov

To assess the central nervous system (CNS) activity of compounds, a variety of behavioral neuroscience models are utilized in rodents. stanford.edu These models can evaluate motor function, cognitive abilities, and social behavior. stanford.edu For instance, the activity chamber test measures general locomotion and exploration, while the Morris water maze and Barnes maze are used to assess spatial learning and memory. stanford.edu The tube dominance test can be employed to study social dominance and aggression. stanford.edu

In the study of this compound, these behavioral models would be crucial for understanding its potential effects on the CNS. By observing changes in behavior, researchers can infer the compound's mechanism of action and its potential therapeutic applications for neurological or psychiatric disorders.

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for non-invasively visualizing and quantifying biological processes at the molecular level. nih.govfrontiersin.org Radiolabeling a compound like this compound allows for its in vivo tracking, providing valuable information on its biodistribution, target engagement, and pharmacokinetics. frontiersin.org

The design of this compound, which prevents its metabolism by MAO and MFO enzymes, results in high brain uptake and retention, making it a promising candidate for brain perfusion imaging. ethernet.edu.et When radiolabeled, this compound can be used to assess regional cerebral blood flow (rCBF). snmjournals.org Studies with a similar compound, [¹¹C]N,N-dimethylchlorphentermine ([¹¹C]NDMCP), have shown initial high brain uptake. snmjournals.org The development of radiolabeled compounds that can be used across different imaging modalities is a key area of research in molecular imaging. nih.gov

Table 3: Biodistribution of a Related Compound, [¹¹C]N,N-dimethylchlorphentermine, in Rats (% Injected Dose/Organ)

| Time (min) | Brain |

| 5 | 3.66 ± 0.31 |

| 15 | 3.63 ± 0.88 |

| 30 | 2.38 ± 0.17 |

| 60 | 1.82 ± 0.32 |

Data adapted from a study on [¹¹C]N,N-dimethylchlorphentermine, a structurally related compound, and may not be directly representative of this compound. snmjournals.org

Proof-of-Concept Studies within Preclinical Development Frameworks

Proof-of-concept (POC) studies are a critical step in the preclinical development of a new therapeutic agent. oncodesign-services.com These studies aim to provide the initial evidence that a compound has the desired biological activity and is likely to be effective in a specific disease model. nih.gov A primary goal of POC studies is to establish the feasibility and rationale for advancing an investigational product to clinical trials. fda.gov

The data gathered from in vitro and in vivo preclinical studies, including those on this compound, are essential for designing and justifying POC studies. fda.gov These studies contribute significantly to the "Go/No Go" decision-making process for further development, which involves substantial investment. nih.gov The findings from POC studies help to inform the benefit-risk assessment of the investigational product. fda.gov

Structure Activity Relationship Sar and Rational Design of N,n Dimethyl 4 Iodophentermine Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis of N,N-Dimethyl-4-iodophentermine Derivatives

The initial step in a QSAR study involves the selection and calculation of molecular descriptors that numerically represent the physicochemical properties of the this compound analogs. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of bonds (single, double, aromatic), and counts of specific elements (e.g., nitrogen, iodine). ajmc.comd-nb.info

Topological Descriptors: These indices describe the connectivity of atoms within a molecule, such as the Wiener index, Zagreb group indices, and Kier & Hall connectivity indices. ajmc.com

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices. ajmc.com

Electronic Descriptors: These are crucial for understanding interactions with biological targets and include properties like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). core.ac.uk The presence of the iodine atom in this compound makes descriptors related to polarizability and halogen bonding particularly relevant.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor representing the lipophilicity of the molecule, which influences its ability to cross biological membranes. google.com

These descriptors would be calculated for a series of this compound analogs with variations in substituents on the aromatic ring and the N,N-dimethyl group.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Hypothetical this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) |

| 1 | 4-Iodo | N,N-Dimethyl | 303.18 | 4.2 | 2.1 |

| 2 | 4-Chloro | N,N-Dimethyl | 213.72 | 3.5 | 2.5 |

| 3 | 4-Bromo | N,N-Dimethyl | 258.17 | 3.8 | 2.3 |

| 4 | 4-Trifluoromethyl | N,N-Dimethyl | 231.25 | 3.9 | 3.5 |

| 5 | 4-Iodo | N-Methyl | 289.15 | 3.9 | 1.8 |

| 6 | 4-Iodo | H | 275.12 | 3.6 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of descriptors that would be used in a QSAR study.

Once the descriptors are calculated, statistical methods are employed to develop a QSAR model that correlates these descriptors with the biological activity (e.g., binding affinity, IC50). Common statistical techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (biological activity) and the independent variables (molecular descriptors). frontiersin.orgauremn.org.br

Principal Component Analysis (PCA): PCA is often used to reduce the dimensionality of the descriptor dataset by identifying the principal components that capture the most variance. auremn.org.br

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. core.ac.uk Internal validation often involves cross-validation (e.g., leave-one-out), while external validation uses a separate test set of compounds that were not used in the model development. core.ac.ukwikipedia.org Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. wikipedia.org A robust QSAR model should have high R² and Q² values and a low standard error.

Elucidation of Molecular Determinants for Ligand Affinity and Selectivity

Understanding the molecular features that determine how this compound and its analogs interact with their biological targets is essential for designing more selective and potent compounds.

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its biological activity. oup.com Phentermine has a chiral center at the α-carbon, and its stereoisomers can exhibit different pharmacological properties. oup.com The conformation of the ethylamine (B1201723) side chain and the orientation of the phenyl ring are key determinants of how the molecule fits into the binding pocket of its target protein. libretexts.orgethz.ch

For this compound, the presence of two methyl groups on the nitrogen atom can restrict the rotation around the Cα-N bond, influencing the preferred conformation. core.ac.uk Conformational analysis, often performed using computational methods like molecular mechanics and quantum chemistry calculations, can help identify the low-energy conformations that are likely to be biologically active. auremn.org.brlibretexts.orgsciforum.net The stereochemistry (R or S configuration) at the chiral center can significantly impact binding affinity, with one enantiomer often being more active than the other. oup.com

Systematic modifications of the substituents on the this compound scaffold can provide valuable insights into the SAR.

Aromatic Ring Substituents: The nature, position, and size of substituents on the phenyl ring can dramatically alter the binding affinity and selectivity. Para-substitution, as in this compound, is often favored in phenylethylamine analogs for certain biological activities. frontiersin.orgnih.gov The electron-withdrawing or -donating properties of the substituent can influence electrostatic interactions with the target. The large, lipophilic iodine atom at the 4-position likely contributes significantly to the binding through hydrophobic and potentially halogen bonding interactions. Replacing iodine with other halogens (e.g., chlorine, bromine) or with other groups (e.g., trifluoromethyl, methoxy) would systematically probe the importance of size, lipophilicity, and electronic effects at this position. nih.gov

N-Substituents: The N,N-dimethyl group also plays a crucial role. In many amphetamine derivatives, N-methylation or N,N-dimethylation can alter the potency and selectivity for different monoamine transporters. frontiersin.org Generally, increasing the size of the N-alkyl substituents tends to decrease the activity at certain targets. frontiersin.org Comparing the activity of this compound with its N-methyl and primary amine analogs would clarify the role of the N,N-dimethyl moiety.

Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound Analogs at Different Targets

| Compound | R1-Substituent | R2-Substituent | Target A Ki (nM) | Target B Ki (nM) | Target C Ki (nM) |

| 1 | 4-Iodo | N,N-Dimethyl | 50 | 200 | 1500 |

| 2 | 4-Chloro | N,N-Dimethyl | 150 | 450 | 2500 |

| 3 | 4-Iodo | N-Methyl | 30 | 150 | 800 |

| 4 | 4-Iodo | H | 15 | 100 | 500 |

| 5 | 4-H | N,N-Dimethyl | 300 | 800 | 5000 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how SAR data can be tabulated to compare the effects of substituent modifications.

Application of SAR Principles for Rational Compound Design and Optimization

The insights gained from SAR and QSAR studies can be applied to the rational design of new this compound analogs with improved pharmacological properties. researchgate.netindexcopernicus.comdntb.gov.ua For example, if the QSAR model indicates that a specific combination of electronic and steric properties at the 4-position enhances binding affinity for a desired target, new compounds with substituents that possess these properties can be designed and synthesized.

Similarly, if SAR studies reveal that reducing the size of the N-substituents increases selectivity, then analogs with smaller groups on the nitrogen atom could be prioritized. This iterative process of design, synthesis, and biological testing, guided by SAR and QSAR principles, is a cornerstone of modern drug discovery and can lead to the development of optimized compounds with enhanced efficacy and safety profiles. acs.org

Advanced Analytical Characterization and Quantification in N,n Dimethyl 4 Iodophentermine Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

In metabolic studies, HRMS is invaluable for identifying potential metabolites. The metabolism of phentermine analogs can involve processes such as p-hydroxylation, N-oxidation, and N-hydroxylation. drugbank.com HRMS can detect the mass shifts associated with these metabolic transformations, aiding in the elucidation of metabolic pathways.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the molecular ion of N,N-Dimethyl-4-iodophentermine would be selected in the first stage of the mass spectrometer, fragmented through collision-induced dissociation, and the resulting fragments analyzed in the second stage. nationalmaglab.org

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragments would likely include the loss of the dimethylamino group and cleavage at the benzylic carbon, leading to the formation of a stable tropylium-like ion. neu.edu.tr The presence of the iodine atom would also be evident in the mass of the fragments.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 317.07 | 272.01 | C2H7N (Dimethylamine) |

| 317.07 | 190.98 | C9H12 (tert-Butylbenzene) |

| 317.07 | 91.05 | C7H7I (Iodobenzyl) |

This table presents hypothetical data based on known fragmentation patterns of similar compounds.

While direct applications to this compound are not widely documented, isotope-coded labeling techniques are central to quantitative proteomics and could be employed in studies investigating the compound's effects on protein expression. nih.gov Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isotope-Coded Affinity Tags (ICAT) involve the use of "heavy" and "light" isotope-labeled reagents to differentially label proteins from control and treated samples. science.govisotope.com

Subsequent analysis by mass spectrometry allows for the precise quantification of changes in protein abundance. nih.gov For instance, if this compound were being studied for its impact on a particular cell line, SILAC could be used to compare the proteome of treated cells with that of untreated cells, providing insights into its mechanism of action at the protein level.

Advanced Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netmtc-usa.com

Specialized detectors enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, leveraging the chromophoric nature of the aromatic ring in this compound. mtc-usa.com For even greater sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method, allowing for simultaneous separation, identification, and quantification. science.gov

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, it can be analyzed by GC-MS after derivatization. Derivatization with reagents like trifluoroacetic anhydride (B1165640) or a silylating agent such as MTBSTFA can increase the volatility and improve the chromatographic properties of the analyte. jfda-online.comsigmaaldrich.com

GC-MS provides excellent separation efficiency and, with the mass spectrometer as the detector, offers high sensitivity and structural information from the fragmentation patterns. nih.gov This technique would be particularly useful for identifying and quantifying this compound in various matrices, provided a suitable derivatization method is employed.

Spectroscopic Methods for Elucidating Molecular Structure and Dynamics in Research Contexts

Spectroscopic techniques are fundamental tools for the elucidation of molecular structure. arxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the detailed structure of a molecule in solution. researchgate.net For this compound, ¹H NMR would provide information on the number and connectivity of hydrogen atoms, while ¹³C NMR would reveal the carbon skeleton. The chemical shifts and coupling patterns in the NMR spectra would allow for the unambiguous assignment of all protons and carbons in the molecule.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. arxiv.org The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring, the C-N bond of the dimethylamino group, and the C-I bond. ias.ac.inresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.0-7.5 ppm), N-CH₃ protons (~2.2-2.5 ppm), CH₂ protons (~2.5-2.8 ppm), C(CH₃)₂ protons (~1.0-1.2 ppm) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~120-150 ppm), C-I carbon (~90-100 ppm), N-CH₃ carbons (~40-45 ppm), Quaternary carbon (~35-40 ppm), CH₂ carbon (~50-55 ppm), C(CH₃)₂ carbons (~25-30 ppm) |

| FT-IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3000-3100), Aliphatic C-H stretch (~2850-2960), C=C aromatic stretch (~1450-1600), C-N stretch (~1250-1350), C-I stretch (~500-600) |

This table contains predicted data based on the analysis of similar chemical structures and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide critical information about the molecular framework of this compound.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. For instance, the aromatic protons on the iodinated phenyl ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating N,N-dimethyl group and the electron-withdrawing, yet polarizable, iodine atom. The protons of the two methyl groups attached to the nitrogen would likely appear as a single singlet, integrating to six protons, due to free rotation around the C-N bonds. The geminal dimethyl groups on the carbon adjacent to the phenyl ring would also produce a distinct singlet, integrating to six protons. Finally, the methylene (B1212753) (-CH₂-) protons would present a singlet, integrating to two protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The carbon atom attached to the iodine would be significantly shifted downfield. The carbons of the N,N-dimethyl groups and the geminal dimethyl groups would appear in the aliphatic region of the spectrum. The quaternary carbon atom would also be identifiable.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | -N(CH₃)₂ |

| Data not available | Data not available | Data not available | -C(CH₃)₂ |

| Data not available | Data not available | Data not available | -CH₂- |

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | C-I |

| Data not available | Quaternary Carbon |

| Data not available | -CH₂- |

| Data not available | -N(CH₃)₂ |

| Data not available | -C(CH₃)₂ |

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. Aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine would also be present. The substitution pattern on the benzene ring (1,4-disubstitution) would give rise to specific out-of-plane C-H bending vibrations in the region of 800-850 cm⁻¹. The C-I stretching vibration would be observed in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Aromatic C-H Stretch |

| Data not available | Aliphatic C-H Stretch |

| Data not available | C-N Stretch |

| Data not available | Aromatic C=C Stretch |

| Data not available | C-H Bending (1,4-disubstitution) |

| Data not available | C-I Stretch |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π→π* transitions of the substituted benzene ring. The presence of the N,N-dimethylamino group, a strong auxochrome, would likely cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted benzene. The iodine substituent would also influence the electronic transitions.

Interactive Data Table: Hypothetical UV-Visible Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| Data not available | Data not available | Data not available | π→π* |

Computational Chemistry and Bioinformatics Approaches in N,n Dimethyl 4 Iodophentermine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a foundational computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. arxiv.org This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity.

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a protein. arxiv.org Binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

For N,N-Dimethyl-4-iodophentermine, docking studies would involve computationally placing the molecule into the binding sites of various potential protein targets, such as neurotransmitter transporters or receptors, which are known targets for its parent compound, phentermine. nih.gov The process uses algorithms to sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket. arxiv.org A scoring function then evaluates each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. arxiv.org

While no specific docking studies for this compound are published, research on similar molecules demonstrates the utility of this approach. For instance, docking studies on various small molecules have successfully predicted their binding interactions with target enzymes, with results often validated by in vitro assays. nih.gov The accuracy of these predictions can be enhanced by allowing flexibility in both the ligand and the protein's binding site residues. mdpi.com

Table 1: Hypothetical Docking Scores for this compound with Potential Protein Targets

This table illustrates the type of data generated from a molecular docking experiment. The binding affinity scores are hypothetical and serve as an example of how results would be presented.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin (B10506) Transporter (SERT) | -8.5 | Tyr95, Ile172, Phe335 |

| Dopamine (B1211576) Transporter (DAT) | -7.9 | Asp79, Ser149, Phe326 |

| Norepinephrine (B1679862) Transporter (NET) | -8.2 | Phe72, Val148, Tyr151 |

| 5-HT2C Receptor | -9.1 | Trp123, His211, Ser245 |

Note: Data is illustrative and not based on experimental results.

Hotspot Identification in Protein-Ligand Interfaces

Protein-ligand interfaces are not uniform; certain amino acid residues, known as "hotspots," contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is critical for understanding the determinants of binding specificity and for designing more potent and selective molecules. Computational methods like FTMap can identify these regions by distributing small organic probe molecules across the protein surface to find energetically favorable binding sites. nih.gov Regions that bind multiple probes are identified as consensus sites or hotspots. nih.govmdpi.com

In the context of this compound, hotspot analysis would reveal which residues in a target's binding pocket are crucial for its recognition and binding. For example, the analysis might show that the iodine atom forms a key halogen bond with a specific residue, or that the dimethylamino group interacts with a charged or polar pocket. This information is invaluable for lead optimization, as modifications to the ligand can be designed to better interact with these identified hotspots. Studies have shown that charged residues like aspartate, histidine, and arginine are frequently found in these dynamic hotspots. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. dovepress.comnih.gov MD simulations are based on the principles of classical mechanics and provide detailed insights into the conformational flexibility and stability of protein-ligand complexes. dovepress.combonvinlab.org

Free Energy Calculations for Binding Processes

MD simulations can be used to perform more accurate calculations of binding free energy than docking scores alone. boku.ac.atnih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) use statistical mechanics to compute the free energy difference between two states, such as a ligand in solution versus the ligand bound to a protein. nih.govfrontiersin.orgmpg.de These calculations are computationally intensive but provide a more rigorous estimate of binding affinity. boku.ac.atfrontiersin.org

For this compound, these calculations could provide a quantitative prediction of its binding affinity to various targets, helping to rank its potential efficacy. frontiersin.org The results can be compared directly with experimental values, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), to validate the computational model. nih.gov

Table 2: Hypothetical Binding Free Energy Contributions for this compound with SERT

This table provides an example of the detailed energy breakdown that can be obtained from free energy calculations.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -10.2 |

| Electrostatic Energy | -5.8 |

| Polar Solvation Energy | +8.5 |

| Nonpolar Solvation Energy | -2.0 |

| Total Binding Free Energy (ΔG_bind) | -9.5 |

Note: Data is illustrative and not based on experimental results.

Cheminformatics and Data Mining in Chemical Biology Compound Libraries

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. researchgate.netresearchgate.net Chemical biology compound libraries are vast collections of small molecules used in high-throughput screening to identify new bioactive compounds. nih.gov

The role of cheminformatics in studying a compound like this compound is to place it within the context of known chemical space. By analyzing its structural properties—such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors—it can be compared to other compounds in large databases. researchgate.netumich.edu This allows for the prediction of its potential "drug-likeness" and helps to identify other molecules with similar properties that may have related biological activities. researchgate.net

Data mining of these libraries can uncover structure-activity relationships (SAR) among related compounds. For example, analyzing a library of phentermine derivatives could reveal how different substitutions on the phenyl ring affect binding affinity for a particular target. nih.gov A study on phentermine analogs, including para-iodo-phentermine, demonstrated that such substitutions significantly affect tissue distribution and retention. nih.gov This information is crucial for designing new molecules with improved properties.

Similarity Searching and Clustering of Structurally Related Compounds

Similarity searching is a foundational technique in computational chemistry used to identify compounds with structural features comparable to a query molecule, in this case, this compound. The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. nih.gov This process involves representing molecules as numerical descriptors (fingerprints) and using algorithms to calculate the similarity between them.

Clustering algorithms group these identified compounds into families based on their structural or physicochemical similarities. This helps in understanding the chemical space around this compound and identifying key structural motifs responsible for potential activities. Compounds often found in such clusters would share the core phentermine scaffold but differ in their substitution patterns.

Table 1: Structurally Related Compounds to this compound

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C₁₁H₁₆IN | Phentermine core, N,N-dimethyl group, Iodine at para-position |

| Phentermine | C₁₀H₁₅N | Core amphetamine-like structure |

| N,N-Dimethyl-4-nitrosoaniline | C₈H₁₀N₂O | Contains a dimethylaniline substructure, relevant for receptor interaction modeling. sigmaaldrich.com |

| 4-Iodo-N,N-dimethylbenzamide | C₉H₁₀INO | Features an iodo- and N,N-dimethyl-substituted benzene (B151609) ring. oakwoodchemical.com |

| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | Aromatic diamine with a dimethylamino group, known for its redox properties. wikipedia.org |

| N,N-Dimethyl-4-ethylaniline | C₁₀H₁₅N | Shares the N,N-dimethylaniline moiety. nih.gov |

Predictive Modeling for Biological Activities

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is employed to forecast the biological activities of this compound. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. By analyzing a dataset of related compounds with known activities, algorithms can learn which structural properties are associated with a specific biological outcome.

For this compound, predictive models could be developed to estimate its affinity for various receptors, transporters (such as those for monoamines), or enzymes. Machine learning and deep learning algorithms, including Support Vector Machines (SVM) and Deep Neural Networks (DNN), have shown strong performance in creating these predictive models, often achieving high f1-scores (a measure of accuracy) exceeding 0.80. nih.gov

Table 2: Hypothetical Predictive Model Output for this compound

| Biological Target/Activity | Predictive Model Type | Predicted Activity Score (Normalized) | Confidence Level |

| Serotonin Transporter (SERT) Binding | Random Forest | 0.78 | High |

| Dopamine Transporter (DAT) Binding | Gradient Boosting | 0.65 | Medium |

| Norepinephrine Transporter (NET) Binding | SVM | 0.85 | High |

| 5-HT2A Receptor Antagonism | Deep Neural Network | 0.55 | Medium |

| Cytochrome P450 Inhibition | QSAR | 0.72 | High |

Target Prediction Algorithms and Network Pharmacology Analysis

Target prediction algorithms move beyond general activity prediction to identify specific protein targets with which a compound is likely to interact. These computational tools utilize a variety of methods, including ligand-based approaches (comparing the compound to known ligands) and structure-based approaches (docking the compound into protein binding sites).

Integration of Omics Data for Systems-Level Insights

To achieve a more holistic understanding, computational models increasingly integrate multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. mixomics.orgresearchgate.net This data integration provides a comprehensive view of the cellular response to a compound like this compound. For instance, transcriptomic data can show which gene expression levels change upon exposure to the compound, while proteomic data can confirm changes in corresponding protein levels.

This multi-omics approach is powerful but challenging due to data heterogeneity and high dimensionality. researchgate.netnih.gov Advanced computational frameworks, such as those using Bayesian networks or transformer-based deep learning models, are being developed to effectively fuse these data types and uncover complex biological patterns. nih.govnih.gov This can provide robust evidence for the mechanisms of action, for example by linking microbiome-derived metabolites to host physiology. cmbio.io

Prediction of On-Target and Off-Target Effects

A critical application of computational chemistry is the prediction of both on-target (intended) and off-target (unintended) effects. On-target effects are the desired interactions that produce a therapeutic outcome, while off-target interactions can lead to adverse effects or provide opportunities for drug repurposing.

Algorithms for this purpose screen the structure of this compound against large databases of known protein structures and pharmacologically active sites. By using multiple orthogonal prediction methods (e.g., 2-D and 3-D similarity), a consensus score can be generated to increase the confidence of predictions. frontiersin.org Recent deep learning models, such as those trained on large-scale CRISPR data, have improved the ability to predict off-target activity with greater accuracy, considering factors like positional mismatches in binding. nih.govmdpi.com This allows researchers to create a comprehensive in-silico profile of a compound's potential interactions before extensive laboratory testing. frontiersin.org

Table 3: Comparison of On-Target and Off-Target Prediction Approaches

| Prediction Method | Principle | Application to this compound | Strength | Limitation |

| Similarity-based | Compares molecular fingerprints to known active compounds. nih.gov | Identifies likely targets based on similarity to known monoamine reuptake inhibitors. | Fast and computationally inexpensive. | May fail if novel scaffolds have low similarity to known drugs. nih.gov |

| Panel Docking | Docks the compound into the binding sites of a large panel of proteins. | Predicts binding affinity to a wide range of CNS receptors and transporters. | Provides a structural basis for interaction. | Computationally intensive; scoring functions can be inaccurate. |

| Machine Learning (e.g., TIGER) | Uses models trained on large datasets (e.g., CRISPR off-target data) to predict activity. nih.gov | Predicts potential off-target interactions at related transporters or receptors. | Can identify complex patterns and outperform older models. nih.gov | Requires large, high-quality training datasets. |

| Network Pharmacology | Integrates predicted targets into biological pathways to assess functional impact. nih.govnih.gov | Elucidates how predicted on- and off-target effects collectively influence neural signaling pathways. | Provides a systems-level view of compound effects. nih.gov | Reliant on the accuracy of predicted targets and known pathways. |

N,n Dimethyl 4 Iodophentermine As a Research Probe and Investigative Tool in Neurobiology

Development and Application as a Radioligand for Neurotransmitter Receptor Mapping

The utility of a compound as a probe for receptor mapping, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), hinges on several key properties. The molecule must be able to cross the blood-brain barrier, exhibit high affinity and selectivity for its target, and be amenable to radiolabeling. The development of N,N-Dimethyl-4-iodophentermine as a potential radioligand is rooted in the systematic modification of the phentermine scaffold.

The core structure, phentermine, is known to interact with monoamine transporters. wikipedia.orgnih.gov The "N,N-dimethyl" modification is a critical feature; in many classes of compounds, including tricyclic antidepressants and selective serotonin (B10506) reuptake inhibitors (SSRIs), a dimethylamine (B145610) group tends to increase both affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). ahajournals.org The introduction of an iodine atom at the 4-position of the phenyl ring allows for the incorporation of a radioisotope, such as Iodine-123, Iodine-125 (B85253), or Iodine-124. nih.gov This process, known as radioiodination, transforms the molecule into a radioligand, a radioactive molecule that binds specifically to a target receptor or transporter, allowing its distribution and density to be visualized and quantified.

While phentermine itself has a higher affinity for norepinephrine and dopamine transporters, the structural alterations in this compound are designed to shift its binding preference decisively towards SERT. This targeted design makes it a potentially powerful tool for mapping the distribution of serotonin transporters throughout the brain, which are critical targets in understanding mood disorders, anxiety, and the mechanism of action of many antidepressant medications.

Autoradiography is a cornerstone technique for visualizing the distribution of receptors and transporters within tissue samples. When using a radiolabeled compound like [¹²⁵I]this compound, researchers can precisely map the anatomical location of SERT in the brain.

In Vitro Autoradiography: In this method, thin slices of brain tissue from preclinical models (e.g., rats or non-human primates) are incubated with the radioligand. The [¹²⁵I]this compound binds to the serotonin transporters present in the tissue. After washing away the unbound radioligand, the tissue slices are placed against a photographic emulsion or a phosphor imaging plate. The radioactive decay from the iodine-125 exposes the film or plate, creating a detailed image that reveals the density and distribution of SERT across different brain regions. To confirm specificity, control experiments are run in which tissue slices are co-incubated with a high concentration of a known, non-radioactive SERT blocker. A significant reduction in the radioactive signal in these control tissues confirms that the binding is specific to SERT.

Ex Vivo Autoradiography: This technique bridges the gap between in vitro binding and in vivo conditions. The radioligand is first administered to a live animal. After a set period, allowing for the compound to distribute and bind to its target in the brain, the animal is euthanized, and its brain is removed, sectioned, and prepared for autoradiography as described above. This method provides a snapshot of receptor binding under more physiological conditions and helps to confirm that the radioligand can effectively reach its target in the living brain.

For this compound, these autoradiographic studies would be expected to show high concentrations of binding in SERT-rich regions of the brain, such as the dorsal raphe nucleus, thalamus, striatum, and various cortical areas, consistent with the known distribution of the serotonin transporter.

Receptor occupancy (RO) studies are crucial in drug development and neuropharmacological research to establish the relationship between the dose of a compound, its concentration in the brain, and the extent to which it engages its molecular target. mdpi.comvnu.edu.vn These studies are vital for understanding the pharmacodynamics of a new compound and for predicting a therapeutically relevant dose.

In a typical preclinical RO study using this compound, groups of animals (e.g., rats) would be administered varying doses of the non-radioactive compound. After a certain time, a tracer dose of a known SERT radioligand (which could be radioiodinated this compound itself or another validated SERT tracer) is injected. The amount of radiotracer that binds in the brain is then measured, often using PET or SPECT imaging in living animals or through post-mortem brain tissue analysis.

The binding of the non-radioactive "cold" drug blocks the binding sites, preventing the "hot" radiotracer from binding. By comparing the radiotracer binding in drug-treated animals to that in control (vehicle-treated) animals, researchers can calculate the percentage of serotonin transporters that are occupied by this compound at each dose. This allows for the generation of a dose-occupancy curve, which is fundamental for linking drug exposure to target engagement.

Interactive Data Table: Illustrative Preclinical Receptor Occupancy of this compound at the Serotonin Transporter (SERT)

This table presents hypothetical data from a preclinical receptor occupancy study in rats to demonstrate the principles discussed.

| Dose of this compound (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean SERT Occupancy in Striatum (%) |

| 0 (Vehicle) | 0 | 0% |

| 0.1 | 15 | 25% |

| 0.3 | 48 | 55% |

| 1.0 | 160 | 80% |

| 3.0 | 450 | 92% |

Utilization in Investigating Neurotransmitter Release and Reuptake Mechanisms

Beyond simply binding to transporters, many phentermine-like compounds act as substrates for these transporters, leading to complex effects on neurotransmitter dynamics. Phentermine itself is primarily a norepinephrine-dopamine releasing agent. wikipedia.org It is taken up by norepinephrine (NET) and dopamine (DAT) transporters and, once inside the presynaptic terminal, disrupts the vesicular storage of these neurotransmitters, causing them to be released into the synapse through a process called transporter-mediated efflux. ahajournals.org

Given its structural similarity and predicted high affinity for SERT, this compound is an ideal tool for investigating similar mechanisms within the serotonin system. It is hypothesized to act as a SERT substrate. This means it would be recognized and transported into serotonergic neurons by SERT. This action can have two major consequences:

Competitive Reuptake Inhibition: By occupying the transporter, it directly blocks the reuptake of serotonin from the synapse, thereby increasing the synaptic concentration and duration of action of serotonin.

Transporter-Mediated Release (Efflux): Like other amphetamine-related substrates, its entry into the neuron can reverse the normal direction of transporter function, causing the release of serotonin from the cytoplasm directly into the synapse, independent of normal vesicular release.

Researchers can use this compound in preclinical models to dissect these mechanisms. Techniques like in vivo microdialysis in rats can be employed to measure real-time changes in the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions following administration of the compound. By comparing its effects to selective blockers and other releasing agents, a detailed profile of its action on neurotransmitter release and reuptake can be established.

Interactive Data Table: Comparative In Vitro Potency of Phentermine and Related Compounds at Monoamine Transporters

This table provides context for the expected selectivity of this compound by showing the inhibition constants (Kᵢ) for related compounds. Lower Kᵢ values indicate higher potency. The expected profile for this compound would show a significantly lower Kᵢ for SERT compared to DAT and NET.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| Phentermine | ~1000 | ~100 | ~15000 |

| d-Amphetamine | ~600 | ~70 | ~20000 |

| MDMA (Ecstasy) | 4870 | 1750 | 640 |

| Cocaine | 600 | 700 | 200 |

Data compiled from studies in rat brain synaptosomes or cells expressing human transporters. nih.govd-nb.info

Employing this compound as a Chemical Probe for Understanding Specific Molecular Pathways and Biological Processes in the CNS

A well-characterized chemical probe is a powerful asset for exploring the function of specific proteins and pathways in the complex environment of the CNS. By virtue of its predicted high affinity and selectivity for the serotonin transporter, this compound can be employed to investigate the role of the serotonergic system in a wide array of biological processes.

As an imaging agent ([¹²³I]- or [¹²⁴I]-labeled), it can be used to study alterations in SERT density in animal models of depression, anxiety, obsessive-compulsive disorder, and neurodegenerative diseases. This allows for the non-invasive tracking of disease progression and the assessment of therapeutic interventions that target the serotonin system.

As a pharmacological tool (in its non-radioactive form), it can be used to acutely and selectively modulate serotonergic neurotransmission. By administering the compound to preclinical models, researchers can study the downstream effects of potent SERT inhibition and serotonin release on behavior, electrophysiology, and gene expression. For example, its administration could be paired with behavioral tests that measure anxiety, depression-like states, or cognition to clarify the specific role of acute elevations in synaptic serotonin in these domains. This helps to untangle the complex molecular pathways that are initiated by changes in serotonergic signaling, providing insights into the fundamental biology of the CNS and the pathophysiology of psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N,N-Dimethyl-4-iodophentermine with high purity?

- Methodological Answer : The synthesis should follow rigorous protocols for iodination and dimethylation. For iodophentermine derivatives, electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) is recommended. Post-synthesis, ensure thorough purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Full characterization, including NMR (¹H/¹³C), IR, and mass spectrometry, is essential to confirm structural integrity and purity. Cross-reference spectral data with literature to validate synthetic success .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:

- Temperature : Store at -20°C, 4°C, and room temperature (25°C) for 1–6 months.

- Light : Expose to UV (254 nm) and visible light for 48–72 hours.

- Humidity : Test at 75% relative humidity.

Analyze degradation products using HPLC-MS and compare retention times/purity against fresh samples. Document changes in melting points and spectroscopic profiles. Stability data should inform optimal storage protocols (e.g., inert atmosphere, desiccants) .

Q. What analytical techniques are most reliable for distinguishing this compound from structurally similar analogs?

- Methodological Answer : Use a combination of:

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula via exact mass (e.g., iodine’s isotopic signature).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from dimethyl and iodophenyl groups.

- X-ray Crystallography : Resolve spatial arrangement of substituents if single crystals are obtainable.

Cross-validate results with computational methods (DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for iodinated phentermine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Standardize Solvents : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) for NMR.

- Spiking Experiments : Add authentic reference standards to confirm peak assignments.

- Dynamic NMR : Study temperature-dependent conformational changes (e.g., hindered rotation of dimethyl groups).

Publish raw data (FID files, crystal structures) in supplementary materials to facilitate peer validation .

Q. What strategies optimize the in vivo bioavailability of this compound while minimizing off-target effects?

- Methodological Answer :

- Lipophilicity Adjustment : Modify logP via substituent tweaking (e.g., fluorination) to enhance blood-brain barrier penetration.

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation). Introduce steric hindrance or electron-withdrawing groups to block metabolism.

- Target Engagement Studies : Employ PET/SPECT imaging with radiolabeled analogs (e.g., ¹²³I) to track distribution and receptor binding .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular Docking : Screen against target receptors (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with strong binding scores and low clash penalties.

- QSAR Analysis : Corrogate substituent effects (e.g., iodine’s van der Waals radius) with activity data to build predictive models.

- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., π-stacking with aromatic residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.